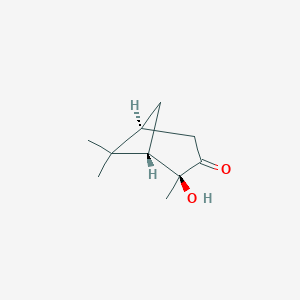![molecular formula C₂₃H₂₅N₅O₇S B014881 [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate CAS No. 135041-23-5](/img/structure/B14881.png)
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that aim to build the complex structure from simpler molecules. For example, the synthesis of similar sulfanyl acetates involves reactions starting from basic building blocks, leading to the formation of compounds with specific functional groups and stereochemistry necessary for further transformation (Pandey, Gaikwad, & Gadre, 2012).
Molecular Structure Analysis
Molecular structure analysis, often conducted through X-ray diffraction (XRD), Nuclear Magnetic Resonance (NMR), and theoretical calculations (like Density Functional Theory, DFT), provides insights into the compound's geometry, conformation, and electronic structure. For instance, the structure of a related diacetyl compound was elucidated, showing a specific twist conformation and planarity of the acetyl groups, which are crucial for understanding the compound's reactivity and interaction with other molecules (Shalaby, Fronczek, Voll, & Younathan, 1995).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of new structures with varied functional groups, indicating the compound's versatility in chemical synthesis. For example, cyclization reactions of thiosemicarbazides lead to the formation of triazole and thiadiazole derivatives, highlighting the compound's potential as a precursor for synthesizing heterocyclic compounds with diverse chemical properties (Maliszewska-Guz et al., 2005).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, provide critical information for the compound's handling and application in further chemical processes. Such properties are typically assessed using various spectroscopic and crystallographic techniques.
Chemical Properties Analysis
The chemical properties encompass reactivity, stability, and interactions with other chemical entities. These are crucial for understanding the compound's potential utility in chemical synthesis, pharmaceutical development, or material science. For example, the study of substituted phenyl derivatives as alkaline phosphatase inhibitors showcases the application of similar compounds in enzyme inhibition, highlighting their chemical reactivity and potential therapeutic use (Iqbal et al., 2019).
Safety And Hazards
Without specific information about this compound, it’s difficult to provide a detailed safety profile. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Zukünftige Richtungen
The study of modified nucleosides is a vibrant field of research, with potential applications in areas like drug discovery, biochemistry, and molecular biology. This particular compound, with its unique modifications, could potentially be a subject of future studies to explore its properties and potential uses.
Please note that this analysis is based on the structure of the compound as indicated by its name and general knowledge about similar compounds. For a more accurate and detailed analysis, specific literature sources and experimental data would be needed.
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S/c1-11-5-7-15(8-6-11)36-21-17-20(26-23(24)27-21)28(10-25-17)22-19(34-14(4)31)18(33-13(3)30)16(35-22)9-32-12(2)29/h5-8,10,16,18-19,22H,9H2,1-4H3,(H2,24,26,27)/t16-,18-,19-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKAWCGXGIQVPS-WGQQHEPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3C4C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576957 | |
| Record name | 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3R,4R,5R)-3,4-Diacetyloxy-5-[2-amino-6-(4-methylphenyl)sulfanylpurin-9-yl]oxolan-2-yl]methyl acetate | |
CAS RN |
135041-23-5 | |
| Record name | 6-[(4-Methylphenyl)sulfanyl]-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)






